molecular formula C29H27N5O4S B12127447 ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12127447
M. Wt: 541.6 g/mol
InChI Key: KHTOUHBDVHVCSE-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolo[2,3-b]quinoxaline and benzothiophene moieties, followed by their coupling through amide bond formation. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which can confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound exhibits a range of biological activities and has potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Quinoxaline Core : Known for diverse biological properties.
  • Pyrrolo Structure : Enhances interaction with biological targets.
  • Benzothiophene Moiety : Contributes to the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit significant anticancer properties. For instance, studies on pyrroloquinoxalines have shown their efficacy in targeting G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells, leading to inhibition of cell proliferation .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
G-1MCF-70.5GPER activation
G-15MDA-MB-2310.8Estrogen receptor modulation
Ethyl 2-aminoHCT116TBDEnzyme inhibition

Antimicrobial and Antiviral Properties

Quinoxaline derivatives have been recognized for their antimicrobial and antiviral activities. They have shown potential as inhibitors against various pathogens, including influenza and coronaviruses . The specific mechanisms often involve interference with viral replication processes or modulation of host immune responses.

The biological activity of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites.
  • Receptor Modulation : It can modulate signaling pathways through interactions with receptors involved in cellular communication.

Study on Anticancer Effects

A study published in Wiley Online Library investigated the synthesis and antiproliferative effects of new pyrroloquinoxalines. The findings suggested that these compounds could effectively inhibit the growth of GPER-expressing breast cancer cells . The study utilized MTT assays to evaluate cell viability and demonstrated promising results for further development into therapeutic agents.

Antiviral Research

Another significant study focused on the antiviral potential of quinoxaline derivatives against respiratory pathogens. It highlighted their ability to inhibit viral replication and provided insights into structure-activity relationships (SAR) that could guide future drug development .

Properties

Molecular Formula

C29H27N5O4S

Molecular Weight

541.6 g/mol

IUPAC Name

ethyl 2-[[2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N5O4S/c1-3-38-29(36)22-18-11-4-7-14-21(18)39-28(22)33-27(35)23-24-26(32-20-13-6-5-12-19(20)31-24)34(25(23)30)16-9-8-10-17(15-16)37-2/h5-6,8-10,12-13,15H,3-4,7,11,14,30H2,1-2H3,(H,33,35)

InChI Key

KHTOUHBDVHVCSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)OC)N

Origin of Product

United States

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